4-{4-(3-Methylphenyl)-2-[2-(methylsulfanyl)ethyl]-1,3-thiazol-5-yl}pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-{4-(3-Methylphenyl)-2-[2-(methylsulfanyl)ethyl]-1,3-thiazol-5-yl}pyridin-2-amine” is a complex organic compound that features a thiazole ring, a pyridine ring, and various functional groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-{4-(3-Methylphenyl)-2-[2-(methylsulfanyl)ethyl]-1,3-thiazol-5-yl}pyridin-2-amine” typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone.
Attachment of the Pyridine Ring: This step might involve a cross-coupling reaction, such as the Suzuki or Heck reaction, to attach the pyridine moiety to the thiazole ring.
Functional Group Modifications:
Industrial Production Methods
Industrial production of such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkyl halides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry applications might include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease pathways.
Industry
In industry, such compounds could be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it might involve binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets could include kinases, proteases, or G-protein coupled receptors, among others.
Comparison with Similar Compounds
Similar Compounds
4-{4-(3-Methylphenyl)-2-[2-(methylsulfanyl)ethyl]-1,3-thiazol-5-yl}pyridin-2-amine: could be compared with other thiazole and pyridine derivatives.
Thiazole Derivatives: Compounds like thiamine (vitamin B1) or sulfathiazole.
Pyridine Derivatives: Compounds like nicotine or pyridoxine (vitamin B6).
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups and ring structures, which could confer unique biological activities or chemical reactivity.
Properties
CAS No. |
365430-85-9 |
---|---|
Molecular Formula |
C18H19N3S2 |
Molecular Weight |
341.5 g/mol |
IUPAC Name |
4-[4-(3-methylphenyl)-2-(2-methylsulfanylethyl)-1,3-thiazol-5-yl]pyridin-2-amine |
InChI |
InChI=1S/C18H19N3S2/c1-12-4-3-5-13(10-12)17-18(14-6-8-20-15(19)11-14)23-16(21-17)7-9-22-2/h3-6,8,10-11H,7,9H2,1-2H3,(H2,19,20) |
InChI Key |
IGZNFJXNLMFPEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(SC(=N2)CCSC)C3=CC(=NC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.